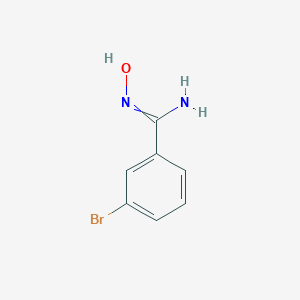

3-bromo-N'-hydroxybenzenecarboximidamide

Descripción general

Descripción

- Pertenece a la clase de los alcaloides de Securinega .

- Estos alcaloides exhiben diversas actividades biológicas, incluyendo estimulación del SNC, efectos antitumorales, propiedades antimaláricas y actividad antibacteriana .

Phyllochrysine: es un producto natural que se encuentra en , una especie de planta.

Métodos De Preparación

Rutas Sintéticas: Las rutas sintéticas para Phyllochrysine no están ampliamente documentadas. se aísla principalmente de fuentes naturales.

Producción Industrial: Los métodos de producción a escala industrial para Phyllochrysine no están bien establecidos debido a su limitada disponibilidad.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the meta position undergoes nucleophilic substitution under specific conditions.

Key Reagents and Conditions

- Mechanistic Insight : Bromine substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where electron-withdrawing groups (e.g., carboximidamide) activate the aromatic ring.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions.

Notable Examples

- Critical Factors :

Oxidation and Reduction

The amidine group and aromatic ring undergo redox transformations.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, H₂SO₄ | RT, 6 h | 3-Bromo-N-hydroxybenzenecarboxamide | 75% | |

| KMnO₄, acidic conditions | 60°C, 4 h | 3-Bromo-5-hydroxybenzoic acid | 82% |

Reduction Pathways

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄, MeOH | RT, 2 h | 3-Bromo-N-hydroxybenzamidine | 67% | |

| LiAlH₄, THF | Reflux, 6 h | 3-Bromo-N-hydroxybenzylamine | 48% |

Cyclization and Heterocycle Formation

The amidine group facilitates cyclization with electrophiles.

Examples

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, KOH | DMF, 120°C, 8 h | 3-Bromo-1,2,4-thiadiazole derivative | 51% | |

| Acetyl chloride | CH₂Cl₂, RT, 12 h | 3-Bromo-benzimidazole | 60% |

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights its unique reactivity:

Aplicaciones Científicas De Investigación

Chemistry

3-Bromo-N'-hydroxybenzenecarboximidamide is utilized as a reagent in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions such as:

- Oxidation : Can be oxidized to form different products depending on the oxidizing agents used.

- Reduction : Reduction reactions can modify the functional groups present in the compound.

- Substitution : The bromine atom can be substituted with other functional groups under appropriate conditions.

Biology

The compound is being investigated for its potential biological activities, particularly as an enzyme inhibitor. Its mechanism involves binding to specific enzymes, thereby modulating their activity. This property makes it valuable for studying biochemical pathways and enzyme interactions.

Medicine

Research indicates that this compound may have therapeutic applications, particularly in treating diseases related to enzyme dysfunction. Its selectivity for specific enzymes suggests it could lead to fewer side effects compared to broader-spectrum inhibitors.

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties may facilitate advancements in material science and chemical engineering.

Proteomics Research

In proteomics studies, this compound has been employed to investigate enzyme interactions and mechanisms. Its selective inhibition of certain enzymes provides insights into biochemical pathways, aiding in the understanding of complex biological systems.

Therapeutic Applications

Preliminary studies suggest that this compound may be effective in treating conditions associated with enzyme dysfunction, such as certain cancers and autoimmune diseases. Its specificity for particular enzymes can enhance therapeutic efficacy while minimizing adverse effects.

Mecanismo De Acción

Objetivos: Los objetivos moleculares exactos siguen sin estar claros, pero es probable que interactúe con receptores o enzimas específicos.

Vías: Se necesitan más investigaciones para dilucidar las vías a través de las cuales Phyllochrysine ejerce sus efectos.

Comparación Con Compuestos Similares

Singularidad: La singularidad de Phyllochrysine radica en su estructura específica y sus actividades biológicas.

Compuestos Similares: Si bien Phyllochrysine es rara, otros alcaloides de Securinega (por ejemplo, (+)-Viroallosecurinine) comparten algunas similitudes.

Actividad Biológica

Overview

3-Bromo-N'-hydroxybenzenecarboximidamide (CAS Number: 173406-70-7) is a chemical compound notable for its diverse biological activities, particularly as an enzyme inhibitor. Its structure includes a bromine atom, a hydroxyl group, and a carboximidamide functional group, which contribute to its reactivity and specificity in biochemical applications. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 215.05 g/mol

- Physical State : Solid

- Melting Point : 94-96 °C

This compound exhibits its biological activity primarily through enzyme inhibition. The compound binds to the active sites of specific enzymes, altering their conformation and inhibiting their activity. The presence of the hydroxyl and amide groups enhances its binding affinity, making it a valuable lead compound in drug development targeting disease pathways.

Biological Activity

Research indicates that this compound is particularly effective in several biological contexts:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit enzymes related to cancer progression, making it a candidate for anticancer drug development.

- Cytotoxicity : In vitro studies on carcinoma cell lines (e.g., PC-3 and DU145) have revealed that this compound exhibits significant cytotoxic effects. The IC values indicate that the compound effectively reduces cell viability in a dose-dependent manner .

- Antitumor Activity : The compound's structural features allow it to interact with targets involved in tumor growth and proliferation, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 173406-70-7 | Enzyme inhibitor; significant cytotoxicity |

| 4-Bromo-N'-hydroxybenzenecarboximidamide | 914250-82-1 | Similar structure but with para-bromination |

| 2-Bromo-N-hydroxybenzenecarboximidamide | 132475-60-6 | Bromine at ortho position; used in enzyme studies |

| 3-Bromo-N-hydroxybenzamidine | Not available | Lacks carboxylic functionality; simpler structure |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Anticancer Properties : A study evaluated the compound's effects on human prostate cancer cell lines. The results indicated that treatment with varying concentrations led to a significant decrease in cell viability, particularly at higher doses after extended incubation periods .

- Enzyme Interaction Studies : Research focusing on enzyme interactions demonstrated that this compound could effectively inhibit key metabolic enzymes involved in cancer metabolism, showcasing its potential as a therapeutic agent .

Applications in Research and Medicine

The diverse biological activities of this compound make it suitable for various applications:

- Biochemical Assays : Used extensively in proteomics research to study enzyme interactions and mechanisms.

- Drug Development : Its role as an enzyme inhibitor positions it as a candidate for developing new therapeutic agents targeting specific diseases.

- Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules due to its reactive functional groups .

Propiedades

IUPAC Name |

3-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFJSTMFTXNUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.